Carisoprodol, a centrally acting skeletal muscle relaxant, is commonly prescribed for the treatment of acute musculoskeletal conditions. Despite its widespread use, the precise mechanism of action of carisoprodol remains not fully characterized. It is known to have a sedative effect and is capable of altering psychomotor activity, which may contribute to its therapeutic effects1. Carisoprodol is also known to be metabolized into meprobamate, a compound with known impairing effects, although recent studies suggest that carisoprodol itself may have direct effects independent of its metabolism34.
Carisoprodol's chemical name is N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate. [, ] Although specific structural analyses are scarce in the provided papers, one study employed molecular docking simulations to investigate Carisoprodol's interaction with bovine serum albumin (BSA). [] This study revealed that hydrophobic interactions play a significant role in the binding process. []
Carisoprodol is primarily used in the clinical setting for the treatment of acute, painful musculoskeletal conditions. Its sedative properties may contribute to muscle relaxation and pain relief in patients suffering from conditions such as lower back pain13.
Interestingly, carisoprodol has been shown to relieve pain in specific experimental models, such as pain produced by the injection of joints with silver nitrate, although it is not considered potent in standard pharmacological tests for analgesia25.
Carisoprodol has been detected among impaired drivers, and its potential for abuse has been recognized. Studies have found that carisoprodol can lead to impairment, with effects resembling those of benzodiazepines, and that the risk of being judged impaired increases with blood carisoprodol concentration3.
In animal studies, carisoprodol has been shown to penetrate brain tissue and produce behavioral effects, which are independent of its metabolism to meprobamate. This suggests that the drug itself has a direct action on the central nervous system4.
Carisoprodol directly activates and allosterically modulates GABA(A) receptors, with the efficacy of these effects varying depending on the presence of specific subunits within the receptor. This interaction with GABA(A) receptors is likely a significant contributor to the drug's pharmacological profile6.
Carisoprodol's mechanism of action is complex and not entirely understood. It has been shown to differ from other muscle relaxants and does not exhibit direct muscle relaxation effects as measured by electromyogram or muscular strength dynamometry1. Instead, its effects may be partly due to sedation, as evidenced by differences in sedation levels in a clinical trial1. Additionally, carisoprodol has been found to produce high voltage, low frequency brain wave patterns, similar to those produced by certain types of anesthesia, and to block electroencephalographic activation without affecting consciousness2. Furthermore, carisoprodol's active metabolite, meprobamate, is thought to act through the GABA(A) receptor complex, contributing to its impairing effects3. However, studies have shown that carisoprodol can directly produce behavioral effects in rats without being metabolized into meprobamate, indicating a direct action of the parent drug4. The drug also exhibits subunit-dependent direct gating and allosteric modulatory effects on GABA(A) receptors, which vary depending on the specific subunit composition of the receptor6.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: